

Application Notes and Protocols for Cyp51-IN-17 in Agricultural Research

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Compound of Interest

Compound Name: Cyp51-IN-17

Cat. No.: B15563333

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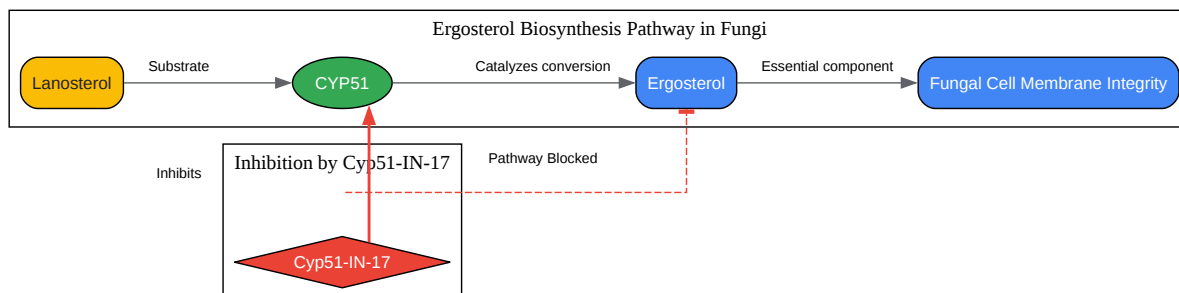
These application notes provide an overview of the potential use of **Cyp51-IN-17**, a potent inhibitor of the fungal enzyme sterol 14 α -demethylase (CYP51), in agricultural research. The information is intended for researchers and professionals involved in the development of novel fungicides and the study of fungal pathogens affecting crops.

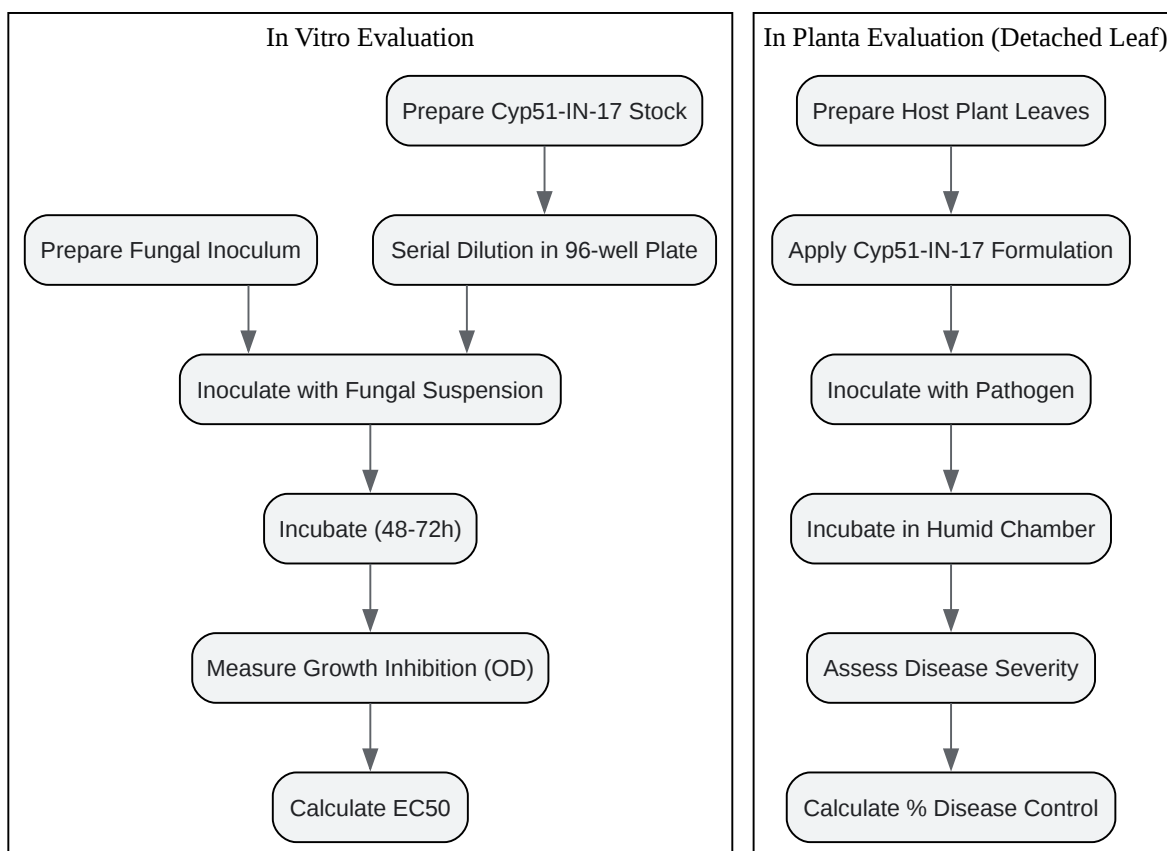
Introduction

Cyp51-IN-17 (also known as compound 7a) is a potent inhibitor of CYP51, an essential enzyme in the ergosterol biosynthesis pathway in fungi.^{[1][2][3]} Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal cell death. This mode of action makes CYP51 a key target for the development of agricultural fungicides. **Cyp51-IN-17** has demonstrated significant in vitro activity against *Botrytis cinerea*, the causal agent of gray mold, a devastating disease affecting a wide range of crops.^{[1][2]}

Mechanism of Action

Cyp51-IN-17 functions by inhibiting the sterol 14 α -demethylase (CYP51) enzyme. This enzyme is a member of the cytochrome P450 superfamily and is crucial for the conversion of lanosterol to ergosterol. By binding to and inhibiting CYP51, **Cyp51-IN-17** disrupts the integrity of the fungal cell membrane, leading to the cessation of growth and eventual cell death.





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